molecular formula C16H19NO2S B5714945 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one CAS No. 5688-47-1

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one

Cat. No.: B5714945
CAS No.: 5688-47-1
M. Wt: 289.4 g/mol
InChI Key: ICEOLLXDDNACCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, methyl, and thioxo groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including alkylation with ethyl iodide and thiolation with sulfur reagents, to introduce the ethoxy, methyl, and thioxo groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions result in the modulation of various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and thioxo groups on the quinoline core is relatively rare, making this compound a valuable target for further research and development .

Properties

IUPAC Name

4-(6-ethoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOLLXDDNACCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=S)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972305
Record name 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5688-47-1
Record name 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.